4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]BENZAMIDE
Description
4-(Dimethylsulfamoyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide is a benzamide derivative characterized by a dimethylsulfamoyl group at the para position of the benzamide core and a 3-(furan-3-yl)-3-hydroxypropyl substituent on the amide nitrogen.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-18(2)24(21,22)14-5-3-12(4-6-14)16(20)17-9-7-15(19)13-8-10-23-11-13/h3-6,8,10-11,15,19H,7,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMWCRLUANCUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a sulfonation reaction using dimethylsulfamoyl chloride.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under mild to moderate temperatures.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid.
Reduction: Reduction of the benzamide core can yield primary or secondary amines.
Substitution: Substitution of the dimethylsulfamoyl group can produce a variety of functionalized benzamides.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(dimethylsulfamoyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound induced apoptosis in various cancer cell lines, suggesting that the furan moiety may enhance biological activity through interactions with cellular targets .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by targeting folate synthesis pathways.
Experimental Findings:
In vitro tests revealed that the compound exhibited antibacterial activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamide derivatives make them suitable candidates for treating inflammatory diseases. Research has indicated that these compounds can modulate inflammatory pathways, reducing cytokine production.
Data Table: Anti-inflammatory Activity Comparison
Mechanism of Action
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and the dimethylsulfamoyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Structural Analogues of Benzamide Derivatives
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Structural and Functional Insights
Sulfamoyl vs. Sulfonyl Groups: The target compound’s dimethylsulfamoyl group (N-bound sulfonamide) differs from the sulfamoylphenyl () and sulfonyl groups () in electronic and steric properties.
Aromatic vs. Heterocyclic Moieties :
- The furan-3-yl group in the target compound introduces a heterocyclic aromatic system, contrasting with phenyl () or methoxyphenyl () substituents. Furan’s oxygen atom may participate in hydrogen bonding, influencing target selectivity .
Hydroxypropyl vs. Hydroxypropanamide Chains :
- The 3-hydroxypropyl chain in the target compound differs from the hydroxypropanamide side chains in . The latter’s amide linkage may reduce conformational flexibility compared to the target’s alkyl-hydroxy group .
Bioactivity Implications :
- Compounds with hydroxyureido or hydroxamic acid moieties () demonstrated antioxidant activity in DPPH assays, suggesting that the target’s hydroxypropyl group could similarly contribute to radical scavenging, though this remains speculative without direct data .
- The triazolyl-methyl group in ’s compound is associated with high-throughput screening applications, implying that the target’s furan substituent might be optimized for similar drug discovery workflows .
Biological Activity
The compound 4-(Dimethylsulfamoyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, exploring its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(Dimethylsulfamoyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide can be represented as follows:
- Molecular Formula : CHNOS
- SMILES Notation :
CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)C(C2=COC=C2)O
This structure features a furan ring, which is often associated with various biological activities, and a sulfonamide group that may enhance its pharmacological properties.
Research indicates that compounds containing furan and sulfonamide moieties often exhibit significant biological activities through various mechanisms:
- Inhibition of Viral Replication : Compounds similar to 4-(Dimethylsulfamoyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide have been shown to inhibit viral replication, particularly in the context of HIV and other viral pathogens. This is likely due to their ability to interfere with viral enzymes or host cell pathways critical for viral propagation .
- Antitumor Activity : The compound's structure suggests potential interactions with DNA or RNA, which can lead to inhibition of cell proliferation in cancer cells. Studies on related compounds have demonstrated antitumor effects by inducing apoptosis in various cancer cell lines .
Biological Activity Data
The following table summarizes the biological activity data for 4-(Dimethylsulfamoyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide based on available research findings:
Case Studies
Several case studies highlight the efficacy and safety profile of compounds similar to 4-(Dimethylsulfamoyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide:
- Antitumor Efficacy in Lung Cancer Models : In a study evaluating various furan derivatives, compounds with structural similarities exhibited significant cytotoxicity against lung cancer cell lines A549 and HCC827. The mechanism was attributed to DNA intercalation and subsequent induction of apoptosis .
- Inhibition of HIV Replication : A series of sulfonamide-based compounds were tested for their ability to inhibit HIV replication in vitro. The results indicated that modifications to the furan ring enhanced antiviral activity, suggesting a structure-activity relationship that could be exploited for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
